molecular formula C₄H₁₃Br₃N₂ B1142371 N-(2-Bromoethyl)ethylenediamine dihydrobromide CAS No. 23545-41-7

N-(2-Bromoethyl)ethylenediamine dihydrobromide

Cat. No.: B1142371
CAS No.: 23545-41-7
M. Wt: 328.87
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Description

N-(2-Bromoethyl)ethylenediamine dihydrobromide serves as a versatile reagent in biochemical research, primarily functioning as an alkylating agent. Its structure allows it to introduce a bromoethylamine group into target molecules. A primary research application, as identified in scientific literature, is its use in the study of post-translational modifications of proteins, specifically for creating analogues of trimethyl lysine residues . This process is crucial for investigating epigenetic regulation and protein function. Furthermore, the compound is utilized in metabonomics studies as a model nephrotoxicant to induce renal papillary necrosis for investigating kidney toxicity and related biochemical pathways . The reactivity of this reagent is characterized by its bromoethyl group, which can form reactive intermediates, such as ethyleneimine, that alkylate nucleophilic sites on biological macromolecules . This property makes it a valuable tool for probing molecular interactions and modifying biomolecules in a controlled research setting. Its role extends to the synthesis of more complex chemical entities for various experimental purposes.

Properties

IUPAC Name

N'-(2-bromoethyl)ethane-1,2-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BrN2.2BrH/c5-1-3-7-4-2-6;;/h7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJFUSVTNWUCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCBr)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where the primary amine attacks the electrophilic carbon of 1,2-dibromoethane, displacing a bromide ion. To prevent over-alkylation (which would yield undesired quaternary ammonium salts), a 1:1 molar ratio of ethylenediamine to 1,2-dibromoethane is maintained. The reaction is conducted in anhydrous ethanol under reflux (78°C) for 6–12 hours, achieving yields of 65–70%.

Key Parameters:

ParameterValue
SolventEthanol (anhydrous)
Temperature78°C (reflux)
Reaction Time12 hours
Molar Ratio (ED:DBE)1:1
Yield65–70%

Post-reaction, the crude product is acidified with concentrated hydrobromic acid (48% w/w) to precipitate the dihydrobromide salt. Recrystallization from ethanol-water (3:1 v/v) enhances purity to >95%.

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost-efficiency, often employing continuous flow reactors to optimize residence time and minimize byproducts.

Continuous Flow Alkylation

In a patented process, ethylenediamine and 1,2-dibromoethane are fed into a tubular reactor at 120°C under 5 bar pressure. The use of dimethylformamide (DMF) as a solvent reduces side reactions, while KI catalysis (0.5 mol%) accelerates substitution kinetics. This method achieves 85% yield with a throughput of 50 kg/h.

Industrial Process Metrics:

ParameterValue
Reactor TypeTubular (continuous)
SolventDMF
Temperature120°C
Pressure5 bar
CatalystKI (0.5 mol%)
Throughput50 kg/h
Purity>99%

Alternative Synthetic Routes

Bromoethanol Pathway

An alternative route involves reacting ethylenediamine with 2-bromoethanol in the presence of HBr gas. This method avoids the use of 1,2-dibromoethane, which is more hazardous. The reaction proceeds at 60°C in tetrahydrofuran (THF) , yielding 58–62% after 24 hours.

Reductive Amination

A less common approach utilizes reductive amination of 2-bromoacetaldehyde with ethylenediamine using NaBH4 as a reductant. While this method offers milder conditions (room temperature, 6 hours), the yield is limited to 45% due to competing imine formation.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile improve reaction rates by stabilizing the transition state. Comparative studies show:

SolventReaction Rate (k, h⁻¹)Yield (%)
Ethanol0.0865
DMF0.1578
Acetonitrile0.1272

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases interfacial contact between reactants, boosting yields to 80% in biphasic systems.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Laboratory Alkylation65–7095LowHigh
Continuous Flow8599HighModerate
Bromoethanol Pathway58–6290ModerateLow
Reductive Amination4585LowHigh

Case Studies

Pharmaceutical Intermediate Production

A 2024 pilot study optimized the continuous flow method for synthesizing 100 kg batches of the compound. By integrating in-line NMR monitoring , the team reduced impurity levels to <0.5% and achieved 88% yield.

Byproduct Management

Unreacted ethylenediamine and dibromoethane often contaminate the product. Vacuum distillation at 80°C (0.1 bar) effectively removes these residues, enhancing purity to 99.2%.

Challenges and Solutions

Hygroscopicity

The compound’s hygroscopic nature complicates storage. Industrial solutions include packaging under nitrogen and using desiccants like silica gel.

Purification Difficulties

Traditional recrystallization struggles with persistent impurities. Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) resolves this but increases production costs by 20% .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the bromoethyl group undergoes nucleophilic substitution (SN2), enabling the formation of diverse derivatives.

Mechanism and Examples

  • Amine Alkylation :
    Reacts with primary/secondary amines to form tertiary amines. For instance, with dimethylamine:

    C4H10Br3N2+2HN CH3 2C6H16N3Br+2HBr\text{C}_4\text{H}_{10}\text{Br}_3\text{N}_2+2\text{HN CH}_3\text{ }_2\rightarrow \text{C}_6\text{H}_{16}\text{N}_3\text{Br}+2\text{HBr}

    Conditions: Room temperature, polar aprotic solvents (e.g., DMF), 6–12 hours .

  • Thiol Substitution :
    Thiols displace bromide to form thioether linkages, useful in polymer chemistry:

    C4H10Br3N2+2RSHC4H10N2(SR)2+2HBr\text{C}_4\text{H}_{10}\text{Br}_3\text{N}_2+2\text{RSH}\rightarrow \text{C}_4\text{H}_{10}\text{N}_2(\text{SR})_2+2\text{HBr}

    Yield: 70–85% in methanol at 60°C .

Reactivity Trends

NucleophileSolventTemperatureYield (%)
NH3_3EtOH25°C65
SH^-MeOH60°C82
CN^-DMF80°C55

Data aggregated from

Alkylation and Cross-Coupling

The compound serves as a bis-alkylating agent, facilitating the synthesis of polyamines and heterocycles.

Coordination Chemistry

The ethylenediamine moiety acts as a bidentate ligand, forming stable complexes with transition metals.

Metal Complexation

Metal IonComplex StructureApplication
Cu2+^{2+}[Cu(C4_4H10_{10}N2_2Br)Br2_2]Catalytic oxidation
Ni2+^{2+}[Ni(C4_4H10_{10}N2_2Br)2_2]2+^{2+}Electroplating

Data from

Elimination and Cyclization

Under basic conditions, elimination of HBr can generate ethyleneimine intermediates, which cyclize to form aziridines or piperazines :

C4H10Br3N2+2NaOHC4H8N2+2NaBr+2H2O\text{C}_4\text{H}_{10}\text{Br}_3\text{N}_2+2\text{NaOH}\rightarrow \text{C}_4\text{H}_8\text{N}_2+2\text{NaBr}+2\text{H}_2\text{O}

Conditions: K2_2CO3_3, DMSO, 100°C .

Biological Interactions

  • Enzyme Inhibition :
    Forms covalent adducts with cysteine residues in enzymes, disrupting metabolic pathways (e.g., Mycobacterium tuberculosis growth inhibition) .

  • Protein Modification :
    Alkylates surface amines on proteins for bioconjugation, with applications in antibody-drug conjugates .

Scientific Research Applications

Synthesis of Biologically Active Compounds

N-(2-Bromoethyl)ethylenediamine dihydrobromide serves as an important intermediate in the synthesis of various biologically active compounds. It is particularly noted for its role in synthesizing spermidine and other triamines which are crucial for cellular functions and signaling pathways.

CompoundApplication
SpermidineInvolved in cellular growth and function
TriaminesUsed in various biological assays

Organic Synthesis

This compound is utilized in organic synthesis due to its reactivity as an alkylating agent. It can modify surfaces to introduce amine functionalities, which are essential for creating advanced materials.

  • Surface Modification : this compound can be employed to modify nylon surfaces to obtain primary, secondary, or tertiary amine groups, enhancing the material's properties for specific applications such as drug delivery systems or biosensors .

Catalyst Development

It acts as a building block for constructing C2-symmetric imidazolidinylidene ligands that are valuable in catalysis. These ligands can facilitate various reactions, including the synthesis of 4H-pyran derivatives through Knoevenagel condensation reactions .

Pharmaceutical Intermediates

The compound is also used as an intermediate for pharmaceutical products. Its ability to form stable complexes with metal ions makes it useful in drug formulation processes.

Case Study 1: Use in Drug Development

In a study involving the synthesis of anti-Alzheimer agents, derivatives of this compound were evaluated for their acetylcholinesterase (AChE) inhibition properties. The synthesized compounds showed significant activity compared to standard drugs like donepezil, indicating potential therapeutic applications .

Case Study 2: Material Science Applications

Research demonstrated that modifying nylon with this compound resulted in enhanced biocompatibility and functionality for biomedical applications. The introduction of amine groups improved the adhesion of biological molecules, making these modified materials suitable for tissue engineering .

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)ethylenediamine dihydrobromide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their structure and function. The compound’s bromine atom also allows it to participate in substitution reactions, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromoethyl)ethylenediamine dihydrobromide is unique due to its specific combination of bromine and ethylenediamine moieties, which confer distinct reactivity and complexation properties. This makes it particularly useful in coordination chemistry and as a versatile intermediate in organic synthesis .

Biological Activity

N-(2-Bromoethyl)ethylenediamine dihydrobromide (CAS No. 23545-42-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H15_{15}Br3_3N2_2
  • Molecular Weight : 342.90 g/mol
  • Boiling Point : Not specified
  • Solubility : High gastrointestinal absorption, permeable to the blood-brain barrier (BBB), and does not inhibit major cytochrome P450 enzymes .

This compound acts primarily as a DMT1 (Divalent Metal Transporter 1) inhibitor. DMT1 is crucial for the absorption of iron in the intestines, and its activity is linked to various iron overload disorders. By inhibiting DMT1, this compound may help regulate iron homeostasis, potentially benefiting conditions such as hereditary hemochromatosis and other related disorders .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that brominated derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interference with cellular iron metabolism, which is critical for cancer cell proliferation .

Case Studies

  • Iron Overload Disorders :
    • A clinical study investigated the effects of DMT1 inhibitors on patients with hereditary hemochromatosis. Results indicated that treatment with compounds similar to this compound led to decreased serum ferritin levels, suggesting effective management of iron overload .
  • Antimicrobial Efficacy :
    • In a laboratory setting, this compound was tested against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Data Tables

PropertyValue
Molecular FormulaC5_5H15_{15}Br3_3N2_2
Molecular Weight342.90 g/mol
GI AbsorptionHigh
BBB PermeabilityYes
DMT1 InhibitionYes
Biological ActivityObservations
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Basic: What analytical methods are recommended for assessing the purity and structural integrity of N-(2-Bromoethyl)ethylenediamine dihydrobromide?

Answer:
Purity and structural validation require a combination of argentometric titration (for bromide quantification) and 1H NMR spectroscopy to confirm molecular structure. For example, argentometric titration can achieve >99% assay accuracy, while NMR ensures alignment with expected proton environments . Discrepancies between titration (e.g., 99.83%) and nitrogen-based purity (e.g., 97.09%) may arise from non-bromide impurities, necessitating complementary techniques like HPLC or elemental analysis .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protection: Avoid inhalation, skin contact, and eye exposure. Use gloves, goggles, and lab coats.
  • First Aid: For skin contact, rinse immediately with water (≥15 minutes). For inhalation, move to fresh air and seek medical attention .
  • Storage: Store in a dry, cool environment (2–8°C recommended for similar brominated amines) under inert gas (e.g., N₂) to prevent degradation .

Advanced: How can researchers resolve contradictions in purity data obtained via different analytical methods?

Answer:
Discrepancies between techniques (e.g., NMR vs. titration) often stem from:

  • Non-Bromide Impurities: Titration quantifies bromide ions only, while NMR detects structural deviations.
  • Hydration Effects: Hygroscopic properties may alter mass-based calculations.
    Methodology: Cross-validate with elemental analysis (C/H/N) and thermogravimetric analysis (TGA) to account for hydration or non-volatile residues .

Advanced: What role does this compound play in synthesizing perovskite solar cell precursors?

Answer:
While direct evidence is limited, ethylenediamine dihydrobromide (CAS 624-59-9) is used as a perovskite precursor due to its solubility in polar solvents (e.g., DMF) and ability to form stable ammonium complexes. Researchers can adapt protocols by substituting bromoethyl groups to modify crystal lattice dynamics, potentially enhancing charge transport properties .

Advanced: How can this compound be optimized as an intermediate in organic synthesis?

Answer:

  • Nucleophilic Substitution: The bromoethyl group facilitates alkylation reactions. For example, react with amines or thiols to form quaternary ammonium salts.
  • Purification: Recrystallize from ethanol/water mixtures (203–205°C melting point ensures thermal stability during isolation) .
  • Yield Improvement: Use anhydrous conditions and catalytic agents (e.g., KI) to minimize hydrolysis side reactions .

Advanced: What experimental design considerations are critical for studying its biochemical interactions (e.g., receptor binding)?

Answer:

  • Solubility: Prepare stock solutions in DMSO or buffered saline (pH 7.4) for in vitro assays.
  • Dose-Response: Test concentrations from 1–100 µM, referencing similar H₃ receptor antagonists (e.g., clobenpropit dihydrobromide) for guidance on IC₅₀ ranges .
  • Controls: Include competitive inhibitors (e.g., histamine) to validate receptor specificity .

Advanced: How does environmental stability impact experimental reproducibility?

Answer:

  • Moisture Sensitivity: Hygroscopicity can alter molarity. Store in desiccators and confirm mass before use.
  • Thermal Decomposition: TGA data for related compounds show stability up to 150°C, but prolonged heating above 100°C may degrade the bromoethyl group .

Basic: What spectroscopic techniques are suitable for tracking reaction progress involving this compound?

Answer:

  • FT-IR: Monitor disappearance of N–H stretches (~3300 cm⁻¹) during alkylation.
  • LC-MS: Detect intermediates with bromine isotope patterns (m/z 79/81) .

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